molecular formula C10H15NO3S B7813055 2-Ethoxy-5-ethylbenzenesulfonamide

2-Ethoxy-5-ethylbenzenesulfonamide

Cat. No.: B7813055
M. Wt: 229.30 g/mol
InChI Key: TXIKDVWSRQGUCE-UHFFFAOYSA-N
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Description

2-Ethoxy-5-ethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at position 2 and an ethyl group (–CH₂CH₃) at position 5, along with a sulfonamide (–SO₂NH₂) functional group. The ethoxy group enhances lipophilicity compared to hydroxyl or methoxy substituents, while the ethyl chain further increases hydrophobicity. Sulfonamides are known for their hydrogen-bonding capabilities (via –SO₂NH₂), influencing solubility and biological target interactions.

Properties

IUPAC Name

2-ethoxy-5-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-8-5-6-9(14-4-2)10(7-8)15(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIKDVWSRQGUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-ethylbenzenesulfonamide typically involves the sulfonation of an appropriate aromatic precursor followed by the introduction of the ethoxy and ethyl groups. One common method includes:

    Sulfonation: The starting material, 2-ethoxy-5-ethylbenzene, undergoes sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst to introduce the sulfonyl chloride group.

    Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: 2-Ethoxy-5-ethylbenzenesulfonic acid.

    Reduction: this compound reduced to 2-ethoxy-5-ethylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-ethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth by interfering with folic acid synthesis.

    Materials Science:

    Biological Studies: It serves as a model compound for studying the interactions of sulfonamides with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-ethylbenzenesulfonamide primarily involves its interaction with enzymes that are crucial for bacterial growth. The sulfonamide group mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for DNA and RNA synthesis in bacteria, leading to their growth inhibition.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • Ethoxy vs.
  • Ethyl vs. Bromo/Methyl Groups : The ethyl substituent in the target compound is less electronegative than bromo (–Br) or methyl (–CH₃) groups (e.g., 380569-71-1), reducing steric hindrance and polar interactions .

Hydrogen-Bonding Capacity

  • Sulfonamide vs. Ester/Amide Linkers: The –SO₂NH₂ group in this compound provides two H-bond donors, whereas ester (–COOCH₂CH₃, 33045-53-3) or amide (–CONH–, ) linkers offer fewer donors but more acceptors, altering target-binding kinetics .

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